molecular formula C14H13BrN2O2 B1352672 N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide CAS No. 596808-00-3

N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide

Cat. No.: B1352672
CAS No.: 596808-00-3
M. Wt: 321.17 g/mol
InChI Key: HHEHPUXMWUHWRM-UHFFFAOYSA-N
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Description

N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide is a chemical compound with the molecular formula C14H13BrN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyl group, a bromopyridinyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide typically involves the reaction of 2-bromopyridine-3-ol with benzylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Formation of Intermediate: 2-bromopyridine-3-ol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-bromopyridin-3-yloxy)acetyl chloride.

    Amidation: The intermediate is then reacted with benzylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and pyridinyl groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzyl and pyridinyl groups.

    Reduction: Reduced derivatives of the benzyl and pyridinyl groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The bromopyridinyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(2-chloropyridin-3-yl)oxy]acetamide
  • N-benzyl-2-[(2-fluoropyridin-3-yl)oxy]acetamide
  • N-benzyl-2-[(2-iodopyridin-3-yl)oxy]acetamide

Uniqueness

N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

N-benzyl-2-(2-bromopyridin-3-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-14-12(7-4-8-16-14)19-10-13(18)17-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEHPUXMWUHWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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